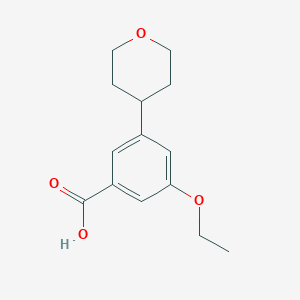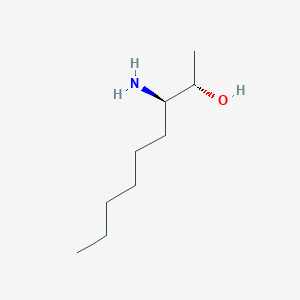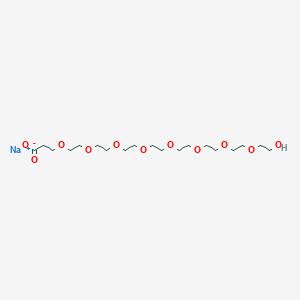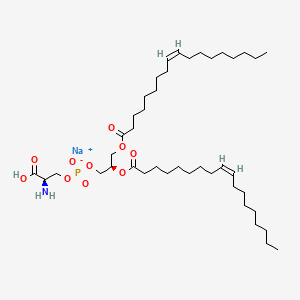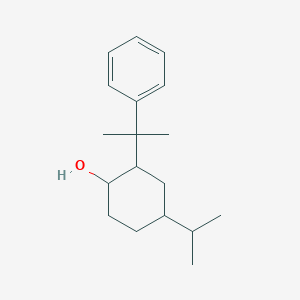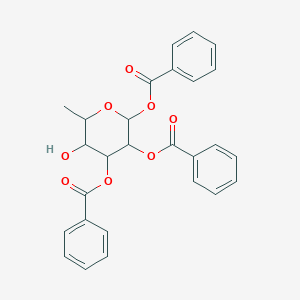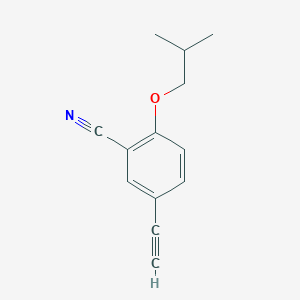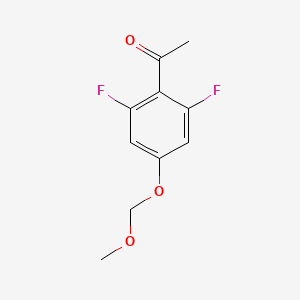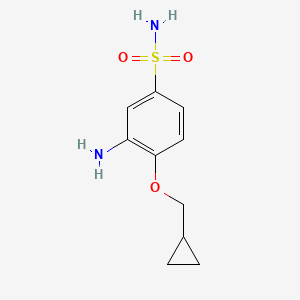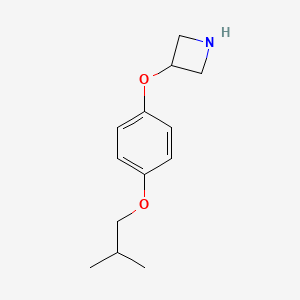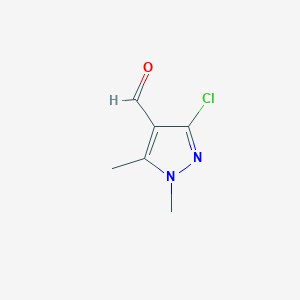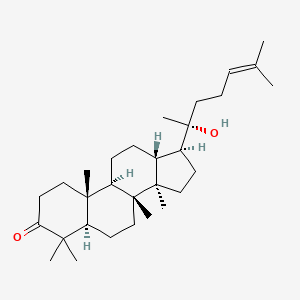
Hydroxydammarenone I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxydammarenone I, also known as 20-hydroxy-24-dammaren-3-one, is a tetracyclic triterpenoid compound. It is a derivative of dammarane, a class of compounds commonly found in the resin of Dipterocarpaceae trees. This compound is notable for its presence in natural resins and its role in various biological and chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydroxydammarenone I can be synthesized through the oxidation of dammarenediol II. The process involves the use of specific oxidizing agents under controlled conditions. For instance, the reduction of hydroxydammarenone II in tetrahydrofuran using lithium tri-sec-butylborohydride at low temperatures yields this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as dammar resin. The resin is processed to isolate the compound through techniques like liquid chromatography and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions: Hydroxydammarenone I undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various oxidized derivatives and reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Hydroxydammarenone I has a wide range of applications in scientific research:
Wirkmechanismus
Hydroxydammarenone I exerts its effects primarily through its interaction with specific enzymes and molecular pathways. For example, it inhibits human acyl-CoA:cholesterol acyltransferase, an enzyme involved in cholesterol metabolism. This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the esterification of cholesterol .
Vergleich Mit ähnlichen Verbindungen
Hydroxydammarenone I is unique among dammarane-type triterpenoids due to its specific hydroxyl and ketone functional groups. Similar compounds include:
Dammarenediol II: A precursor in the biosynthesis of this compound, differing by the presence of a hydroxyl group at the C-3 position.
20,24-epoxy-25-hydroxydammaran-3-one: An oxidized derivative of this compound.
Hexakisnor-dammaran-3,20-dione: Another oxidized product of this compound.
These compounds share structural similarities but differ in their functional groups and specific biological activities.
Eigenschaften
CAS-Nummer |
22549-23-1 |
|---|---|
Molekularformel |
C30H50O2 |
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
(5R,8R,9R,10R,13R,14R,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H50O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-24,32H,9,11-19H2,1-8H3/t21-,22+,23+,24-,27+,28-,29-,30-/m1/s1 |
InChI-Schlüssel |
NJICGAVMYWKCMW-SGAOCFLWSA-N |
Isomerische SMILES |
CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C |
Kanonische SMILES |
CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


